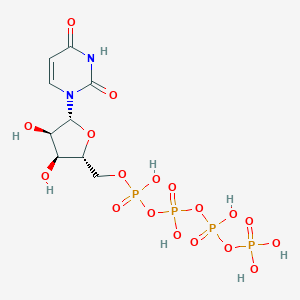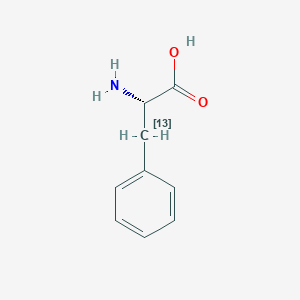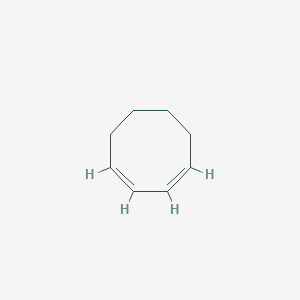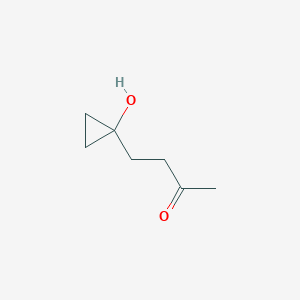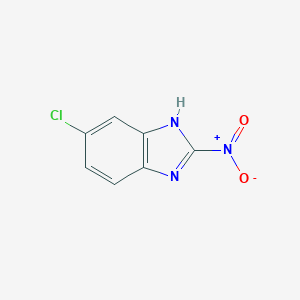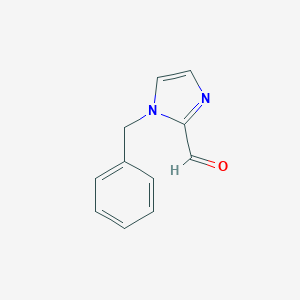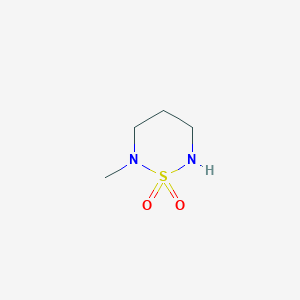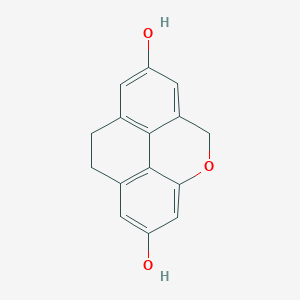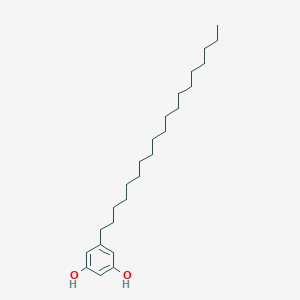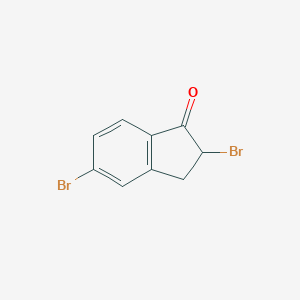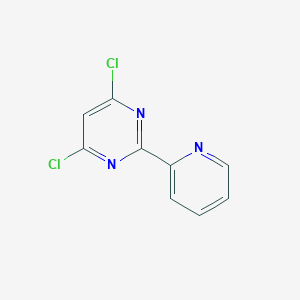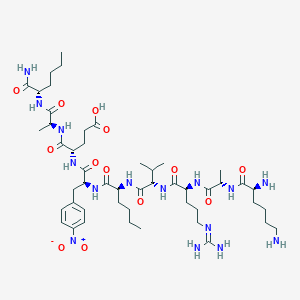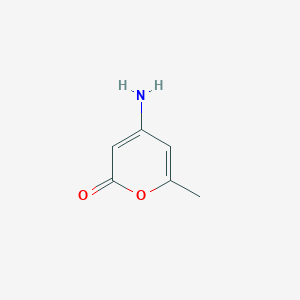
4-amino-6-methyl-2H-pyran-2-one
概要
説明
“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .
Synthesis Analysis
The synthesis of “4-amino-6-methyl-2H-pyran-2-one” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .
Chemical Reactions Analysis
In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitrophenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .
科学的研究の応用
Electrocatalytic Applications : Elinson, Nasybullin, and Nikishin (2013) described the electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of pyrano[4,3-b]pyran-3-carbonitriles. These compounds are noted for their biomedical applications, highlighting an innovative approach combining synthetic virtues of multicomponent reactions with ecological benefits of electrocatalysis (Elinson, Nasybullin, & Nikishin, 2013).
Vibrational and Structural Study : Bellanato et al. (1987) conducted a vibrational and structural study on 2-amino-4H-pyran derivatives, including spectroscopy and X-ray diffraction analysis. This study provides insights into the structural and electronic properties of these compounds, which are relevant for further scientific exploration (Bellanato, Florencio, Blanco, Martín, & Seoane, 1987).
Synthesis and Biological Evaluation : Aghajani et al. (2020) reported the synthesis of new 2-amino-4H-pyran derivatives via a three-component reaction, with evaluations of their antibacterial and antioxidant activities. This study demonstrates the potential of these compounds in biomedical research (Aghajani, Asghari, Firouzzadeh Pasha, & Mohseni, 2020).
Ultrasound-Mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages like shorter reaction times and higher yields. This showcases an efficient synthesis approach for these compounds (Wang, Zou, Zhao, & Shi, 2011).
Antibacterial Activity of Derivatives : Hoti, Ismaili, Troni, Vehapi, Pllana, and Thaçi (2017) synthesized novel pyran-2-one derivatives, exploring their antibacterial activity. This study contributes to understanding the potential applications of these compounds in antimicrobial treatments (Hoti et al., 2017).
Biocatalytic Tandem Multicomponent Reactions : Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans, offering a mild approach for synthesizing these compounds with good yields. They also conducted molecular docking experiments to investigate potential antitumor activities (Yang et al., 2020).
Safety And Hazards
将来の方向性
The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .
特性
IUPAC Name |
4-amino-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-methyl-2H-pyran-2-one | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
